molecular formula C6H5ClN2 B13563255 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile

5-chloro-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B13563255
M. Wt: 140.57 g/mol
InChI Key: JYNRLGDURZHAED-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with a chlorine atom at the 5-position, a methyl group at the 1-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of 5-chloro-1-methyl-1H-pyrrole with cyanogen bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of 5-substituted-1-methyl-1H-pyrrole-2-carbonitriles.

    Oxidation: Formation of 5-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of 5-chloro-1-methyl-1H-pyrrole-2-amine.

Scientific Research Applications

5-chloro-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact pathways involved can vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1H-pyrrole-2-carbonitrile
  • 5-chloro-1H-pyrrole-2-carbonitrile
  • 1-methyl-1H-pyrrole-2-carbonitrile

Uniqueness

5-chloro-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the pyrrole ring, which can significantly influence its reactivity and properties compared to other similar compounds. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

5-chloro-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C6H5ClN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3

InChI Key

JYNRLGDURZHAED-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1Cl)C#N

Origin of Product

United States

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